molecular formula C12H13N3O4S B6196004 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2694744-90-4

3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6196004
CAS No.: 2694744-90-4
M. Wt: 295.3
InChI Key:
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Description

The closest compounds I found are “(2E)-3- (4-methanesulfonamidophenyl)prop-2-enoic acid” and “4-(Methanesulfonamido)phenylboronic acid”. These compounds have a methanesulfonamidophenyl group similar to your compound .


Molecular Structure Analysis

The molecular structure of your compound would likely be similar to the structures of the compounds mentioned above, with a methanesulfonamidophenyl group attached to a pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would likely be similar to those of the compounds mentioned above. For example, “(2E)-3- (4-methanesulfonamidophenyl)prop-2-enoic acid” is a powder with a melting point of 247-249°C .

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, similar compounds like “ABT-963, chemically 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one” have been studied as cyclooxygenase-2 inhibitors .

Safety and Hazards

The safety and hazards of your compound would likely be similar to those of the compounds mentioned above. For example, “(2E)-3- (4-methanesulfonamidophenyl)prop-2-enoic acid” has hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of 4-methanesulfonamidophenylhydrazine with ethyl acetoacetate to form 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to the desired carboxylic acid.", "Starting Materials": [ "4-methanesulfonamidophenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-methanesulfonamidophenylhydrazine (1.0 equiv) in ethanol and add ethyl acetoacetate (1.2 equiv) and sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add water to precipitate the product.", "Step 4: Filter the product and wash with water.", "Step 5: Dissolve the product in hydrochloric acid and heat at reflux for 6 hours to hydrolyze the ethyl ester to the carboxylic acid.", "Step 6: Cool the reaction mixture to room temperature and adjust the pH to neutral with sodium hydroxide.", "Step 7: Filter the product and wash with water.", "Step 8: Dry the product under vacuum to obtain 3-(4-methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid." ] }

CAS No.

2694744-90-4

Molecular Formula

C12H13N3O4S

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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